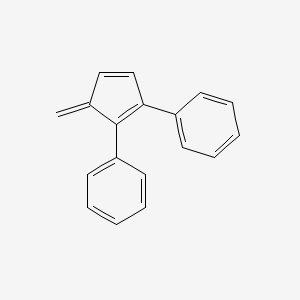
3-hydroxy-2-oxo-1H-pyridine-4-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-hydroxy-2-oxo-1H-pyridine-4-carbonyl chloride is a heterocyclic compound that belongs to the pyridine family This compound is characterized by a pyridine ring with a hydroxyl group at the 3-position, a keto group at the 2-position, and a carbonyl chloride group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-2-oxo-1H-pyridine-4-carbonyl chloride can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxy-2-oxo-1,2-dihydropyridine with thionyl chloride (SOCl₂) under reflux conditions. This reaction typically proceeds as follows:
Starting Material: 3-Hydroxy-2-oxo-1,2-dihydropyridine
Reagent: Thionyl chloride (SOCl₂)
Conditions: Reflux
Product: this compound
The reaction mechanism involves the substitution of the hydroxyl group with a chlorine atom, facilitated by the thionyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-hydroxy-2-oxo-1H-pyridine-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form amides or esters, respectively.
Oxidation Reactions: The hydroxyl group at the 3-position can be oxidized to form a keto group, resulting in the formation of 2,3-dioxo-1,2-dihydropyridine-4-carbonyl chloride.
Reduction Reactions: The keto group at the 2-position can be reduced to form a hydroxyl group, yielding 3-hydroxy-2-hydroxy-1,2-dihydropyridine-4-carbonyl chloride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., aniline) and alcohols (e.g., methanol). These reactions are typically carried out in the presence of a base, such as triethylamine, under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed under anhydrous conditions.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Dioxo Compounds: Formed from oxidation reactions.
Hydroxy Compounds: Formed from reduction reactions.
Applications De Recherche Scientifique
3-hydroxy-2-oxo-1H-pyridine-4-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-hydroxy-2-oxo-1H-pyridine-4-carbonyl chloride involves its interaction with specific molecular targets. The carbonyl chloride group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds. This interaction can inhibit the activity of the target enzyme or protein, resulting in various biological effects. The hydroxyl and keto groups also contribute to the compound’s reactivity and binding affinity to its molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Oxo-1,2-dihydroquinoline-4-carboxylate: Similar in structure but contains a quinoline ring instead of a pyridine ring.
4-Hydroxy-2-quinolones: These compounds share the hydroxyl and keto groups but differ in the position of the carbonyl chloride group.
Pyridine Compounds: Various pyridine derivatives with different substituents at the 3- and 4-positions.
Uniqueness
3-hydroxy-2-oxo-1H-pyridine-4-carbonyl chloride is unique due to the presence of the carbonyl chloride group at the 4-position, which imparts distinct reactivity and chemical properties
Propriétés
Formule moléculaire |
C6H4ClNO3 |
|---|---|
Poids moléculaire |
173.55 g/mol |
Nom IUPAC |
3-hydroxy-2-oxo-1H-pyridine-4-carbonyl chloride |
InChI |
InChI=1S/C6H4ClNO3/c7-5(10)3-1-2-8-6(11)4(3)9/h1-2,9H,(H,8,11) |
Clé InChI |
GREHRZJSDMWEMJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC(=O)C(=C1C(=O)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{4-[(Pyrimidin-2-yl)amino]benzoyl}-L-glutamic acid](/img/structure/B8641236.png)
![4-hydroxy-3-phenyl-7H-thieno[2,3-b]pyridin-6-one](/img/structure/B8641241.png)


![2-[4-(4-Morpholinyl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B8641269.png)


![3-{4-[4-(1H-indazol-3-yl)-1H-1,2,3-triazol-1-yl]phenyl}-N,N-dimethylpropanamide](/img/structure/B8641285.png)


![[4-(Trifluoromethyl)phenyl]carbamyl fluoride](/img/structure/B8641297.png)

